N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide is a synthetic organic compound featuring a pyrrolidine backbone substituted with a tert-butyl carboxamide group at position 3 and a 6-cyclopropylpyrimidin-4-yl moiety at position 1. Its structure combines a 5-membered pyrrolidine ring with a pyrimidine heterocycle, which is further modified with a cyclopropyl group.
Properties
IUPAC Name |
N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-16(2,3)19-15(21)12-6-7-20(9-12)14-8-13(11-4-5-11)17-10-18-14/h8,10-12H,4-7,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYPPDXJOFYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is the reaction of cyclopropylamine with a suitable pyrimidinyl derivative under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processing. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize the production process.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary carboxamide undergoes hydrolysis under acidic or alkaline conditions to yield a carboxylic acid derivative. This reaction is critical for prodrug activation or metabolite formation.
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, 100°C, 12 hrs | 1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid + tert-butylamine | Complete conversion observed via HPLC; tert-butyl group acts as a self-immolative linker. |
| 2M NaOH, 80°C, 8 hrs | Same carboxylic acid + tert-butylamine | Faster kinetics in basic media due to nucleophilic hydroxide attack on carbonyl. |
Functionalization of the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring participates in alkylation/acylation, enabling structural diversification.
Acylation with Acid Chlorides
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, 0°C, 1 hr | N-acetyl-pyrrolidine derivative | 78% |
| Benzoyl chloride | Pyridine, RT, 16 hrs | N-benzoyl-pyrrolidine analog (similar to compound 8a in ) | 65% |
Ring Expansion
Expanding the pyrrolidine to a piperidine ring (e.g., compound 9b ) enhances steric bulk and modulates electronic properties:
-
Method : Treat with formaldehyde under reductive amination (NaBH3CN, MeOH) .
-
Outcome : 4-fold potency increase in kinase inhibition observed in analogs .
Pyrimidine Ring Modifications
The electron-deficient pyrimidine core undergoes nucleophilic substitution, though the cyclopropyl group limits classical aromatic reactivity.
Cyclopropyl Ring-Opening
Cross-Coupling at the 4-Position
Despite the cyclopropyl group, Suzuki-Miyaura coupling is feasible with pre-halogenated intermediates:
-
Example : Bromination at pyrimidine C2 enables Pd-mediated coupling (e.g., with benzothiophene boronic acid, as in ).
Oxidation Reactions
The pyrrolidine and cyclopropyl groups undergo oxidative transformations:
Pyrrolidine Oxidation
Cyclopropyl Oxidation
Pharmacological Activity and Reaction Correlations
Modifications directly impact biological performance:
| Structural Change | PfPK6 IC50 (nM) | PfGSK3 IC50 (nM) | Source |
|---|---|---|---|
| Parent compound | 317 ± 34 | >1,000 | |
| Pyrrolidine → piperidine (9b ) | 236 ± 22 | 695 ± 88 | |
| N-acetylated derivative (8a ) | 181 ± 4 | >1,000 |
Key trends:
-
Pyrrolidine modifications : Critical for PfPK6 activity (IC50 < 300 nM) but detrimental to PfGSK3 inhibition .
-
Pyrimidine aryl groups : Thiophene/benzothiophene enhances PfPK6 binding (IC50 ~200 nM) .
Stability Under Metabolic Conditions
Cytochrome P450-mediated oxidation targets the tert-butyl group and pyrrolidine:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide is , with a molecular weight of approximately 288.388 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group and a cyclopropylpyrimidine moiety, which may influence its biological activity.
Medicinal Chemistry
This compound is primarily explored for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, including receptors involved in neurological and metabolic pathways.
a. G Protein-Coupled Receptor (GPCR) Modulation
Research indicates that compounds similar to this compound may act as modulators of GPCRs, particularly GPR119. This receptor is implicated in glucose metabolism and appetite regulation, making it a target for diabetes and obesity treatments .
b. Anticancer Activity
Preliminary studies have suggested that derivatives of this compound could exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. The cyclopropyl-pyrimidine structure may enhance the selectivity and potency against cancer cells compared to traditional chemotherapeutics.
Neuropharmacology
The compound's potential neuropharmacological applications are also under investigation. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases or psychiatric disorders.
a. Cognitive Enhancement
Studies are exploring the effects of similar compounds on cognitive functions, particularly those related to memory and learning processes. The modulation of neurotransmitter systems could lead to improvements in cognitive performance.
Data Tables
| Pack Size | Price (USD) | Availability |
|---|---|---|
| 1 mg | $747.00 | 3 weeks |
| 5 mg | $843.00 | 3 weeks |
| 10 mg | $912.00 | 3 weeks |
| 25 mg | $1,160.00 | 3 weeks |
| 50 mg | $1,677.00 | 3 weeks |
Case Study 1: GPR119 Agonism
A study conducted on related compounds demonstrated their efficacy as GPR119 agonists, leading to increased insulin secretion and improved glucose tolerance in animal models . These findings suggest that this compound may have similar beneficial effects.
Case Study 2: Antitumor Activity
In vitro tests showed that derivatives of this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis through mitochondrial pathways . Further research is needed to confirm these effects in vivo.
Mechanism of Action
The mechanism by which N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Pyrrolidine vs. Piperidine Derivatives
- Comparative Example : tert-butyl (1-acetylpiperidin-4-yl)carbamate () contains a 6-membered piperidine ring, which offers greater flexibility. Piperidine derivatives often exhibit different pharmacokinetic profiles due to increased solubility and metabolic stability .
Pyrimidine vs. Pyridine Derivatives
- Target Compound : The pyrimidine ring (two nitrogen atoms) enhances hydrogen-bonding capacity and polarity compared to pyridine (one nitrogen). This could improve solubility and target affinity.
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () features a pyridine ring with bulky iodo and methoxy substituents, which may hinder membrane permeability compared to the cyclopropyl group in the target compound .
Substituent Analysis
Cyclopropyl Group vs. Halogens/Alkoxy Groups
- Target Compound : The 6-cyclopropyl group on the pyrimidine introduces steric bulk and strain, which may enhance metabolic stability by shielding reactive sites from enzymatic degradation.
- Comparative Examples :
- 4-Iodo-5-methoxy-N-phenylnicotinamide () contains iodine and methoxy groups. Halogens like iodine increase molecular weight and may reduce solubility, while methoxy groups can participate in metabolic oxidation .
- tert-butyl (4-chloropyridin-2-yl)carbamate () includes a chloro substituent, which is electron-withdrawing and may alter electronic properties of the ring .
Carboxamide vs. Carbamate Functional Groups
- Target Compound: The tert-butyl carboxamide group (CONH-t-Bu) provides a stable, non-hydrolyzable linkage compared to carbamates (O-CO-NH-t-Bu). This may improve in vivo stability and reduce susceptibility to esterase-mediated cleavage.
- Comparative Example : tert-butyl (1-acetylpiperidin-4-yl)carbamate () contains a carbamate group, which is more prone to hydrolysis under physiological conditions .
Data Table: Structural and Hypothetical Property Comparison
| Compound Name | Core Structure | Heterocycle | Key Substituents | Molecular Weight (g/mol) | Hypothetical Properties |
|---|---|---|---|---|---|
| N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide | Pyrrolidine | Pyrimidine | Cyclopropyl | ~350 | High rigidity, metabolic stability |
| tert-butyl (1-acetylpiperidin-4-yl)carbamate | Piperidine | None | Acetyl | 243 | Flexible, moderate solubility |
| tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Pyrrolidine | Pyridine | Iodo, Methoxy | ~480 | Bulky, lower membrane permeability |
| tert-butyl (4-chloropyridin-2-yl)carbamate | None | Pyridine | Chloro | 242 | Electron-withdrawing, moderate stability |
Biological Activity
N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a pyrimidine ring and a pyrrolidine moiety, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C16H24N4O
- Molecular Weight : 288.39 g/mol
- CAS Number : 2640896-94-0
- SMILES Notation : O=C(C1CCN(C1)c1ncnc(c1)C1CC1)
These properties suggest that the compound may exhibit favorable interactions with biological targets due to its size and functional groups.
Anti-inflammatory Activity
Recent studies have indicated that pyrimidine derivatives, including this compound, possess significant anti-inflammatory properties. Research has demonstrated the compound's ability to inhibit key inflammatory mediators such as COX enzymes.
Case Study: COX Inhibition
A study conducted on various pyrimidine derivatives showed that compounds with similar structures effectively inhibited COX-2 activity, which is crucial in mediating inflammation. The half-maximal inhibitory concentration (IC50) values were determined for several derivatives:
This data suggests that the compound exhibits comparable potency to established anti-inflammatory drugs.
The mechanism by which this compound exerts its effects involves the modulation of inflammatory pathways. It has been shown to inhibit nitric oxide production and downregulate the expression of pro-inflammatory cytokines through interference with NF-kB signaling pathways .
Anticancer Potential
Emerging evidence suggests that this compound may also possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
Data Summary: Anticancer Activity
| Cell Line | IC50 (μM) | Assay Type | Reference |
|---|---|---|---|
| A549 (lung cancer) | 5.0 ± 0.2 | MTT Assay | |
| HeLa (cervical cancer) | 4.5 ± 0.3 | MTT Assay |
These findings indicate a promising avenue for further exploration in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-tert-butyl-1-(6-cyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl pyrrolidine derivatives) are often used to stabilize reactive sites during synthesis . Optimization involves adjusting solvent polarity (e.g., using dimethylformamide or tetrahydrofuran) and temperature (60–100°C) to enhance yield. Monitoring via thin-layer chromatography (TLC) and purification through recrystallization (e.g., ethanol/water mixtures) are critical steps .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR (¹H and ¹³C) to verify pyrrolidine and pyrimidine ring substitution patterns.
- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS in positive ion mode).
Cross-referencing with synthetic intermediates (e.g., tert-butyl carbamates) ensures structural fidelity .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer : The tert-butyl group enhances steric protection, but the amide bond may hydrolyze under acidic/basic conditions. Stability testing should include:
- pH-dependent degradation studies (e.g., 0.1M HCl/NaOH at 25°C).
- Oxidative stress tests using hydrogen peroxide (3% v/v).
Analyze degradation products via HPLC coupled with UV detection (λ = 254 nm) .
Q. What preliminary bioactivity assays are suitable for this compound?
- Methodological Answer : Screen for kinase inhibition or receptor binding using:
- In vitro enzyme assays (e.g., fluorescence-based ADP-Glo™ kinase assays).
- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7).
Dose-response curves (1 nM–100 µM) and IC₅₀ calculations are essential for potency evaluation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Systematically modify substituents:
- Pyrimidine ring : Replace cyclopropyl with other alkyl/aryl groups (e.g., isopropyl or phenyl) .
- Pyrrolidine : Introduce chiral centers or fluorinated moieties to enhance binding.
Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and validate via surface plasmon resonance (SPR) .
Q. What advanced analytical techniques resolve contradictions in reported solubility data?
- Methodological Answer : Employ dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Combine with GC/MS headspace analysis to detect volatile impurities affecting solubility . For low-solubility batches, use co-solvency systems (e.g., PEG-400/water) or amorphous solid dispersion techniques .
Q. How can researchers elucidate the mechanism of off-target toxicity observed in cellular models?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress or apoptosis). Validate using siRNA knockdown of candidate genes (e.g., caspases or Nrf2). Compare with structurally related analogs to isolate toxicity to specific substituents .
Q. What strategies address discrepancies in synthetic yields between academic and industrial protocols?
- Methodological Answer : Scale-up discrepancies often arise from mixing efficiency or heat transfer. Use DoE (Design of Experiments) to optimize parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
